molecular formula C17H19NS2 B8354195 11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin

11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin

Cat. No. B8354195
M. Wt: 301.5 g/mol
InChI Key: LIABTKMSNBPDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431808

Procedure details

A solution of 3.40 g of 11H-dibenzo(b,e)-1,4-dithiepin (K. Sindelar, M. Protiva and M. Hrubantova, Czech. 202.239) in 50 ml of ether was treated dropwise over 20 minutes of 15% n-butyllithium solution in hexane in a nitrogen atmosphere. The mixture was stirred for 30 minutes at room temperature and then treated with external cooling with ice and water and with 10 ml of 2-dimethylaminoethyl chloride, added dropwise. Then, the mixture was stirred for another 2 hours at room temperature. It was then washed with water and the basic product extracted into a mild excess of 1:1 dilute hydrochloric acid. The acid aqueous layer was separated, made alkaline with aqueous ammonia and the base extracted with ether. The extract was dried with potassium carbonate and evaporated. The remaining oily base was dissolved in 7 ml of acetone and treated with a solution of 1.81 g of oxalic acid in 5 ml of acetone. The crystalline hydrogen oxalate (5.31 g) separated, was filtered with suction and purified by recrystallization from aqueous ethanol, m.p. 195°-197° C.
Name
11H-dibenzo(b,e)-1,4-dithiepin
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH2:10][S:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.O.[CH3:22][N:23]([CH3:27])[CH2:24][CH2:25]Cl>CCOCC.CCCCCC>[CH3:22][N:23]([CH3:27])[CH2:24][CH2:25][CH:10]1[S:9][C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[S:6][C:5]2[CH:4]=[CH:3][CH:2]=[CH:1][C:11]1=2

Inputs

Step One
Name
11H-dibenzo(b,e)-1,4-dithiepin
Quantity
3.4 g
Type
reactant
Smiles
C1=CC=CC=2SC3=C(SCC21)C=CC=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(CCCl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated
ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for another 2 hours at room temperature
Duration
2 h
WASH
Type
WASH
Details
It was then washed with water
EXTRACTION
Type
EXTRACTION
Details
the basic product extracted into a mild excess of 1:1 dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The acid aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the base extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining oily base was dissolved in 7 ml of acetone
ADDITION
Type
ADDITION
Details
treated with a solution of 1.81 g of oxalic acid in 5 ml of acetone
CUSTOM
Type
CUSTOM
Details
The crystalline hydrogen oxalate (5.31 g) separated
FILTRATION
Type
FILTRATION
Details
was filtered with suction
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from aqueous ethanol, m.p. 195°-197° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN(CCC1C2=C(SC3=C(S1)C=CC=C3)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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